Cas no 2091213-26-0 (2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one)

2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one
- 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one
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- Inchi: 1S/C11H21N3OS/c12-9-11(15)14-3-1-10(2-4-14)13-5-7-16-8-6-13/h10H,1-9,12H2
- InChI Key: HGCDMPJSKBFVGL-UHFFFAOYSA-N
- SMILES: S1CCN(CC1)C1CCN(C(CN)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 235
- Topological Polar Surface Area: 74.9
- XLogP3: -0.2
2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5701-0.5g |
2-amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one |
2091213-26-0 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
TRC | A191081-100mg |
2-amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one |
2091213-26-0 | 100mg |
$ 95.00 | 2022-06-08 | ||
TRC | A191081-1g |
2-amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one |
2091213-26-0 | 1g |
$ 570.00 | 2022-06-08 | ||
TRC | A191081-500mg |
2-amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one |
2091213-26-0 | 500mg |
$ 365.00 | 2022-06-08 | ||
Life Chemicals | F1907-5701-10g |
2-amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one |
2091213-26-0 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-5701-0.25g |
2-amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one |
2091213-26-0 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-5701-5g |
2-amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one |
2091213-26-0 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-5701-2.5g |
2-amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one |
2091213-26-0 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5701-1g |
2-amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one |
2091213-26-0 | 95%+ | 1g |
$401.0 | 2023-09-07 |
2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one Related Literature
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R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
Additional information on 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one
Introduction to 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one (CAS No. 2091213-26-0)
2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one, with the CAS number 2091213-26-0, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiomorpholine ring and a piperidine moiety, making it a promising candidate for various therapeutic applications.
The molecular structure of 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one consists of an amino group attached to an ethanone backbone, which is further substituted with a thiomorpholine-piperidine hybrid. The presence of these functional groups imparts specific chemical and biological properties that are crucial for its potential therapeutic effects. Thiomorpholine rings are known for their ability to enhance the lipophilicity and bioavailability of compounds, while piperidine moieties often contribute to the central nervous system (CNS) activity and receptor binding affinity.
Recent studies have highlighted the potential of 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can modulate specific neurotransmitter systems, including serotonin and dopamine, which are critically involved in the pathophysiology of these conditions. Additionally, its ability to cross the blood-brain barrier (BBB) efficiently makes it a valuable candidate for CNS-targeted therapies.
In the realm of oncology, 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one has demonstrated promising antitumor activities. Preclinical studies have indicated that this compound can inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways, such as the PI3K/AKT and MAPK pathways. These findings suggest that it may have potential as a novel chemotherapeutic agent or as an adjuvant therapy in combination with existing treatments.
The pharmacokinetic properties of 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one have also been extensively studied. It exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its therapeutic efficacy and safety. In particular, its high oral bioavailability and low toxicity make it a suitable candidate for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one in human subjects. Preliminary results from phase I trials have shown that it is well-tolerated at various dose levels, with no significant adverse effects reported. These findings are encouraging and pave the way for more advanced clinical studies.
In addition to its therapeutic applications, 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one has also been explored as a tool compound in basic research. Its unique chemical structure allows scientists to investigate the role of specific functional groups in biological processes and receptor interactions. This can provide valuable insights into the mechanisms underlying various diseases and aid in the development of more targeted therapies.
The synthesis of 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one involves several well-established organic reactions, including nucleophilic substitution, condensation, and ring formation. The synthetic route can be optimized to achieve high yields and purity, making it feasible for large-scale production. This is particularly important for ensuring a consistent supply of the compound for both research and clinical use.
In conclusion, 2-Amino-1-(4-thiomorpholinopiperidin-1-yl)ethan-1-one (CAS No. 2091213-26-0) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation in both preclinical and clinical settings. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of new treatments for various diseases.
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